molecular formula C13H18Cl2N2O3S B513254 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-47-9

2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513254
CAS No.: 941256-47-9
M. Wt: 353.3g/mol
InChI Key: JIMGCZUDLMXBPL-UHFFFAOYSA-N
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Description

2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a piperazine ring substituted with a 2,4-dichloro-3-methylphenylsulfonyl group and an ethanol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)acetic acid.

    Reduction: Formation of 2-(4-((2,4-Dichloro-3-methylphenyl)sulfanyl)piperazin-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonyl group and the piperazine ring are likely involved in binding to receptors or enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((2,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)ethanol
  • 2-(4-((3-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol
  • 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperidine-1-yl)ethanol

Uniqueness

2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of both the 2,4-dichloro-3-methylphenylsulfonyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(2,4-dichloro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3S/c1-10-11(14)2-3-12(13(10)15)21(19,20)17-6-4-16(5-7-17)8-9-18/h2-3,18H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMGCZUDLMXBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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